(E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline

Tubulin binding Microtubule destabilization Antimitotic agents

ON 01500, chemically (E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline (CAS 592542-50-2), is a synthetic styrylbenzylsulfone that functions as a potent, direct tubulin-binding agent with a dissociation constant (Kd) of 21 nM. It belongs to a class of non-ATP-competitive anticancer agents and serves as the penultimate synthetic intermediate in the manufacturing of rigosertib (ON.

Molecular Formula C19H23NO6S
Molecular Weight 393.45
CAS No. 592542-50-2
Cat. No. B2757178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline
CAS592542-50-2
Molecular FormulaC19H23NO6S
Molecular Weight393.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)N
InChIInChI=1S/C19H23NO6S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11H,12,20H2,1-4H3/b8-7+
InChIKeyKUTAVMCJCVADGZ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ON 01500 (CAS 592542-50-2) – A Selective Tubulin Inhibitor and Key Rigosertib Intermediate


ON 01500, chemically (E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline (CAS 592542-50-2), is a synthetic styrylbenzylsulfone that functions as a potent, direct tubulin-binding agent with a dissociation constant (Kd) of 21 nM . It belongs to a class of non-ATP-competitive anticancer agents and serves as the penultimate synthetic intermediate in the manufacturing of rigosertib (ON 01910) [1]. Unlike rigosertib, which acts as a RAS-mimetic, ON 01500 exerts its biological effect through microtubule depolymerization [1].

Why Rigosertib or Generic Tubulin Inhibitors Cannot Replace ON 01500 in Targeted Research


Substituting ON 01500 with rigosertib or other styrylbenzylsulfones without analytical verification introduces critical experimental confounders. Commercial-grade rigosertib is frequently contaminated with ~5% ON 01500, a potent tubulin depolymerizer, while clinical-grade rigosertib is devoid of this impurity and exhibits no tubulin-binding activity [1]. Consequently, phenotype-based studies employing commercial rigosertib may inadvertently capture ON 01500-driven microtubule effects rather than rigosertib's RAS-mimetic mechanism. Furthermore, the TUBB L240F β-tubulin mutation confers resistance specifically to ON 01500 but not to clinical-grade rigosertib, underscoring distinct target engagement profiles that preclude interchangeable use [1].

Quantitative Differentiation of ON 01500 Against Comparators: Head-to-Head Evidence


Tubulin Binding Affinity: ON 01500 vs. Vincristine vs. Rigosertib

Microscale thermophoresis (MST) assays demonstrate that ON 01500 binds directly to purified tubulin with a Kd of 21 nM, exhibiting an affinity approximately 3.5-fold higher than vincristine (Kd = 74 nM) [1]. In contrast, clinical-grade rigosertib (O-RGS) shows no detectable binding to tubulin even at concentrations up to 100 μM [1].

Tubulin binding Microtubule destabilization Antimitotic agents

Tubulin Depolymerization Potency: ON 01500 vs. Clinical-Grade vs. Commercial Rigosertib

In MAP-rich tubulin polymerization assays, ON 01500 achieves complete tubulin depolymerization at a concentration as low as 1 μM, comparable to vincristine [1]. Clinical-grade rigosertib (O-RGS, >99.9% purity) exhibits no depolymerizing activity at concentrations up to 50 μM, with only a slight delay observed at 50–100 μM attributable to residual contaminants (<0.1%) [1]. Commercial-grade rigosertib (S-RGS) shows intermediate activity, reaching complete depolymerization only at 100 μM, consistent with ~5% ON 01500 contamination [1].

Tubulin polymerization assay Microtubule dynamics Drug purity

Impurity-Driven Confounding: Quantified ON 01500 Content in Commercial Rigosertib Batches

NMR and mass spectrometry analysis of a representative commercial rigosertib batch (Selleckchem) revealed approximately 5% ON 01500 contamination, alongside additional minor impurities [1]. Clinical-grade rigosertib manufactured under cGMP (Onconova Therapeutics) showed undetectable levels of ON 01500 [1]. Degradation studies further demonstrated that rigosertib can degrade into ON 01500 under conditions of elevated temperature, acidic pH, or intense light exposure [1].

Drug impurity profiling Quality control Rigosertib

Differential Resistance Profile: TUBB L240F Mutation Distinguishes ON 01500 from Rigosertib

Cells engineered to express the L240F mutant β-tubulin (TUBB) are resistant to ON 01500-mediated cytotoxicity, consistent with its direct tubulin-binding mechanism [1]. In contrast, TUBB L240F-expressing cells fail to proliferate in the presence of clinical-grade rigosertib at concentrations lethal to wild-type cells, demonstrating that the L240F mutation does not confer cross-resistance to rigosertib [1]. This genetic tool cleanly discriminates between ON 01500-driven microtubule effects and rigosertib's RAS-mimetic activity.

Drug resistance β-tubulin mutation Target validation

Synthetic Lineage: ON 01500 as the Immediate Precursor to Rigosertib

ON 01500 is the key late-stage intermediate in the synthesis of rigosertib (ON 01910). Conversion of the free aniline group of ON 01500 to a glycyl moiety yields rigosertib [1]. This synthetic relationship means that ON 01500 is both a precursor for medicinal chemistry derivatization and a potential degradant of rigosertib under stressed storage conditions (elevated temperature, acidic pH, light exposure) [1].

Synthetic intermediate Structure-activity relationship Rigosertib synthesis

High-Value Application Scenarios for ON 01500 in Drug Discovery and Development


Deconvoluting Rigosertib's Mechanism of Action Using a Pure Tubulin-Binding Probe

In light of the finding that commercial Rigosertib contains ~5% ON 01500 and that clinical-grade Rigosertib lacks tubulin-binding activity, ON 01500 serves as an essential control compound for distinguishing microtubule-mediated cytotoxicity from RAS-mimetic effects. Researchers studying Rigosertib should include ON 01500 as a reference tubulin inhibitor alongside clinical-grade Rigosertib to unambiguously assign phenotypes [1].

TUBB L240F Genetic Validation of Target Engagement in Cancer Models

The differential sensitivity of TUBB L240F-expressing cells to ON 01500 (resistant) versus clinical-grade Rigosertib (sensitive) provides a robust genetic system for validating target engagement. ON 01500 is the appropriate tool for studies requiring a tubulin-dependent positive control in this genetic background, while Rigosertib serves as a tubulin-independent comparator [1].

Impurity Reference Standard for Rigosertib Quality Control and Stability Testing

Given that Rigosertib can degrade to ON 01500 under stress conditions (heat, acid, light), ON 01500 is required as a certified reference standard for HPLC impurity profiling, forced degradation studies, and stability-indicating method validation in pharmaceutical quality control laboratories supporting Rigosertib development [1].

Medicinal Chemistry Starting Material for Styrylbenzylsulfone SAR Exploration

As the penultimate synthetic intermediate bearing a free aniline handle, ON 01500 enables divergent derivatization to generate novel styrylbenzylsulfone analogs. The single-step conversion of ON 01500 to Rigosertib (via glycyl addition) demonstrates the dramatic impact of minimal structural modification on target engagement (tubulin binding vs. RAS-mimetic), making ON 01500 an ideal scaffold for exploring structure-activity relationships [1].

Quote Request

Request a Quote for (E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.